(-)-1,6-Epoxyisodihydrocarveol
(-)-1,6-Epoxyisodihydrocarveol
Brand Name:
Vulcanchem
CAS No.:
35692-59-2
VCID:
VC21171572
InChI:
InChI=1S/C10H16O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7-9,11H,1,4-5H2,2-3H3/t7-,8-,9+,10-/m0/s1
SMILES:
CC(=C)C1CC(C2(C(C1)O2)C)O
Molecular Formula:
C10H16O2
Molecular Weight:
168.23 g/mol
(-)-1,6-Epoxyisodihydrocarveol
CAS No.: 35692-59-2
Cat. No.: VC21171572
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35692-59-2 |
|---|---|
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | (1S,2S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol |
| Standard InChI | InChI=1S/C10H16O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7-9,11H,1,4-5H2,2-3H3/t7-,8-,9+,10-/m0/s1 |
| Standard InChI Key | OOALTXSJGCZLBF-QEYWKRMJSA-N |
| Isomeric SMILES | CC(=C)[C@H]1C[C@@H]([C@]2([C@@H](C1)O2)C)O |
| SMILES | CC(=C)C1CC(C2(C(C1)O2)C)O |
| Canonical SMILES | CC(=C)C1CC(C2(C(C1)O2)C)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator